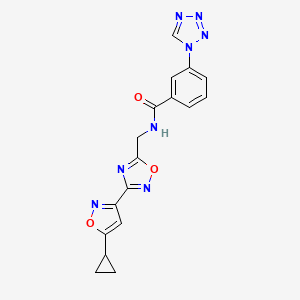
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C17H14N8O3 and its molecular weight is 378.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C15H15N5O2 and its structure consists of multiple functional groups that contribute to its biological activity. The presence of the isoxazole and oxadiazole moieties suggests potential interactions with biological targets.
The biological activity of this compound appears to be linked to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
Anticancer Potential
Several studies have focused on the anticancer properties of compounds containing oxadiazole and isoxazole rings. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Studies
- Antimicrobial Efficacy : A study conducted on similar isoxazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The compound's structural similarities suggest it could exhibit comparable efficacy.
- Cancer Cell Line Studies : In vitro studies using cancer cell lines treated with oxadiazole derivatives showed reduced viability and increased apoptosis markers. This indicates a potential pathway for further investigation into the anticancer effects of the compound.
- Enzyme Interaction : Research into the enzyme inhibition characteristics of related compounds suggests that this compound may inhibit key metabolic enzymes, impacting cellular metabolism significantly.
科学研究应用
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the oxadiazole and tetrazole moieties. These functional groups have been associated with various biological activities, including anticancer effects. Studies indicate that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against cancer cell lines by inhibiting critical enzymes involved in DNA synthesis, such as thymidylate synthase . For instance, compounds with similar structures have shown IC50 values ranging from 0.47 to 1.4 µM against specific cancer targets .
Antimicrobial Properties
Research has demonstrated that compounds containing oxadiazole rings possess antimicrobial activity. The dual action of oxadiazole derivatives against bacterial and fungal strains is well-documented, highlighting their potential as therapeutic agents in treating infections . The lipophilicity of these compounds enhances their ability to penetrate cell membranes, making them effective in targeting intracellular pathogens.
Anti-inflammatory and Analgesic Effects
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide may also exhibit anti-inflammatory and analgesic properties. Similar compounds have been investigated for their ability to modulate inflammatory pathways and provide pain relief in various models . This aspect is significant for developing new treatments for chronic pain conditions.
Herbicide Development
The compound's structural components suggest potential use as a herbicide. Isoxaflutole, a related compound, is already utilized in agricultural settings for weed control in crops like maize and sugarcane . The efficacy of such compounds often lies in their ability to inhibit specific biochemical pathways in target plants while being safe for crops.
Pesticidal Activity
Compounds with oxadiazole structures are known for their insecticidal properties. Research indicates that these compounds can disrupt the physiological processes of pests, making them suitable candidates for developing new pesticides . Their effectiveness against a broad spectrum of insects positions them as valuable tools in integrated pest management strategies.
Synthesis of Advanced Materials
The unique chemical structure of this compound allows for its incorporation into advanced materials. The stability and thermal properties of oxadiazole derivatives make them suitable for applications in heat-resistant polymers and coatings . These materials can be utilized in various industries, including automotive and electronics.
Case Studies
属性
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8O3/c26-17(11-2-1-3-12(6-11)25-9-19-23-24-25)18-8-15-20-16(22-28-15)13-7-14(27-21-13)10-4-5-10/h1-3,6-7,9-10H,4-5,8H2,(H,18,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBOYGAULMGGFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













